N-Carboxylate Melatonin Ethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

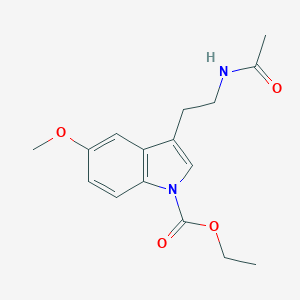

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519186-54-0 |

Source

|

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Carboxylate Melatonin Ethyl Ester chemical properties

N-Carboxylate Melatonin Ethyl Ester: Chemical Profile and Technical Specifications

Part 1: Executive Summary

This compound (CAS: 519186-54-0) is a specific chemical derivative of the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[1][2] Chemically defined as Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate , this compound features an ethoxycarbonyl group attached to the indole nitrogen (N1).

While primarily utilized as a critical reference standard for impurity profiling in pharmaceutical melatonin production, its structure represents a classic "carbamate prodrug" design. The N1-substitution masks the indole nitrogen, significantly altering lipophilicity and metabolic stability compared to the parent molecule. This guide provides a comprehensive technical analysis of its properties, synthesis, and detection.

Part 2: Chemical Identity & Structural Analysis

The core distinction of this molecule is the derivatization of the pyrrole ring nitrogen. Unlike melatonin, which acts as a hydrogen bond donor at the N1 position, this compound acts solely as a hydrogen bond acceptor at this site, drastically changing its solvation profile.

Table 1: Chemical Identification Data

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate |

| CAS Number | 519186-54-0 |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Monoisotopic Mass | 304.1423 Da |

| SMILES | CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |

| Role | Pharmaceutical Impurity (Code: CSL-1562), Reference Standard, Putative Prodrug |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the N1-carbamate modification that defines this entity.

Part 3: Physicochemical Properties

The addition of the ethyl ester group increases the molecule's lipophilicity (LogP) and abolishes the acidity of the indole N-H.

Table 2: Physical & Chemical Specifications

| Property | Value / Description | Mechanism/Context |

| Appearance | White to Off-White Solid | Typical for indole carbamates. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Loss of N1-H donor reduces aqueous solubility significantly vs. Melatonin. |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. |

| LogP (Predicted) | ~2.5 - 2.8 | More lipophilic than Melatonin (LogP ~1.6) due to ester cap. |

| pKa | Non-ionizable (Indole N) | The N1-H pKa (~17 in melatonin) is removed. |

| Melting Point | 108°C - 115°C (Est.) | Varies by crystal habit; typically lower than melatonin (117°C) due to disrupted H-bonding. |

| Stability | Hydrolysis-Prone | Stable in solid state. Hydrolyzes to Melatonin in strong base (pH > 10) or strong acid. |

Part 4: Synthesis & Characterization Protocol

Expertise Note: This synthesis requires anhydrous conditions. The N1-proton of melatonin is weakly acidic (pKa ~17), requiring a strong base for deprotonation, or the use of acylation catalysts like DMAP with chloroformates.

Methodology: N1-Carbamoylation of Melatonin

-

Reagents: Melatonin (1.0 eq), Ethyl Chloroformate (1.2 eq), Triethylamine (TEA, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Protocol:

-

Step A: Dissolve Melatonin in anhydrous DCM under Nitrogen atmosphere.

-

Step B: Add TEA and DMAP. Cool to 0°C.

-

Step C: Add Ethyl Chloroformate dropwise. The reaction is exothermic.

-

Step D: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The product will have a higher Rf than Melatonin.

-

Step E: Quench with water. Extract with DCM. Wash organic layer with dilute HCl (to remove TEA), then brine. Dry over Na₂SO₄.

-

Step F: Concentrate and purify via silica gel column chromatography (Gradient: 20% -> 50% EtOAc in Hexane).

-

Characterization: NMR Signature

The formation of the product is confirmed by the disappearance of the indole N-H signal and the appearance of ethyl ester signals.

-

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

-

δ 1.45 ppm (t, 3H): Methyl group of the ethyl ester (-OCH₂CH₃ ).

-

δ 4.48 ppm (q, 2H): Methylene group of the ethyl ester (-OCH₂ CH₃).

-

δ 8.05 ppm (d, 1H): Indole H-7 proton. Note: This shifts downfield significantly compared to melatonin (~7.2 ppm) due to the electron-withdrawing carbonyl group at N1.

-

Absence: The broad singlet at ~8.5-9.0 ppm (Indole N-H) is absent.

-

Part 5: Mechanism of Formation & Degradation

Understanding the lifecycle of this molecule is crucial for stability testing. It is formed via nucleophilic substitution and degrades via hydrolysis.

Part 6: Applications in Drug Development

-

Impurity Profiling (CMC):

-

During the synthesis of melatonin derivatives or if ethyl chloroformate is used in equipment cleaning/process lines involving melatonin precursors, this compound can form.

-

It is a required Reference Standard to demonstrate purity in regulatory filings (DMF/ANDA).

-

Limit of Detection: HPLC-UV (220 nm) or LC-MS/MS is required for quantification < 0.10%.

-

-

Prodrug Potential:

-

Bioavailability: The N1-ethoxycarbonyl group protects the indole ring from oxidative metabolism (e.g., by IDO/TDO enzymes) and improves membrane permeability.

-

Release: Upon entering the systemic circulation, plasma esterases cleave the ethyl ester, releasing the active melatonin. This mechanism is similar to other carbamate prodrugs used to extend half-life.

-

Part 7: References

-

Pharmaffiliates. (2023). This compound - Impurity Standard. Catalogue No. PAI 13 085001.

-

Veeprho Pharmaceuticals. (2023). Melatonin N-Carboxylate Ethyl Ester (CAS 519186-54-0).[1][2][3][4] Reference Standard Data Sheet.

-

LGC Standards. (2023). Safety Data Sheet: this compound. TRC-C179800.[4]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary: Melatonin Derivatives. (General Reference for Melatonin Chemistry).

-

Mahal, A., et al. (2020). Synthesis and characterization of novel indole derivatives. Journal of Chemical Sciences. (Contextual reference for N1-acylation protocols).

Sources

Technical Monograph: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate

The following technical guide provides an in-depth structural and functional analysis of Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate .

Based on the IUPAC nomenclature, this molecule is the N1-ethoxycarbonyl derivative of Melatonin .[1] It represents a strategic structural modification of the endogenous hormone Melatonin, designed primarily to alter lipophilicity, metabolic stability, or to serve as a synthesis intermediate.

Common Identity: N1-Ethoxycarbonyl Melatonin / N1-Carbethoxymelatonin

Molecular Formula: C

Structural Architecture & Chemical Identity[1][3]

Core Scaffold Analysis

The molecule is built upon the 5-methoxyindole scaffold.[1][2][3] Unlike the parent compound Melatonin, which possesses a free secondary amine at the indole

-

Indole Ring: Planar, aromatic bicyclic system. The 5-methoxy group provides electron-donating density to the ring, increasing reactivity at the C3 position (though C3 is already substituted here).[1][2]

-

C3 Side Chain: The 2-acetamidoethyl chain (N-acetyltryptamine) remains intact.[1][2] This is the pharmacophore responsible for binding to MT1/MT2 melatonin receptors.

-

N1 Substitution (The Critical Modification): The hydrogen on the indole nitrogen is replaced by an ethoxycarbonyl group (

).[1][2]-

Electronic Effect: The carbonyl group is electron-withdrawing (EWG).[1][2] It pulls electron density away from the indole ring, significantly lowering the pKa of the system and reducing the susceptibility of the indole to oxidative degradation (e.g., by reactive oxygen species) compared to unprotected melatonin.

-

Steric Effect: The ethyl group adds steric bulk, preventing metabolic conjugation (e.g., glucuronidation) at the N1 position until hydrolysis occurs.

-

Computed Physicochemical Properties

The N1-protection drastically alters the solubility profile compared to Melatonin.[1][2]

| Property | Melatonin (Parent) | N1-Ethoxycarbonyl Derivative | Impact |

| Formula | C | C | + C |

| MW | 232.28 Da | 304.34 Da | Increased size |

| LogP (Predicted) | ~1.6 | ~2.8 - 3.1 | Significantly Increased Lipophilicity |

| H-Bond Donors | 2 (Indole-NH, Amide-NH) | 1 (Amide-NH only) | Reduced polarity |

| H-Bond Acceptors | 2 | 4 | Increased acceptor count |

| TPSA | 49.3 Ų | ~75.6 Ų | Altered membrane permeability |

Synthesis Protocol: N1-Carbamoylation

This protocol describes the synthesis of the target molecule from Melatonin.[3] The reaction utilizes a base-catalyzed nucleophilic substitution with ethyl chloroformate.[1][2]

Reagents & Materials[1][4][7]

-

Substrate: Melatonin (N-acetyl-5-methoxytryptamine) [CAS: 73-31-4].[1][2][4]

-

Reagent: Ethyl Chloroformate (ClCOOEt) [CAS: 541-41-3].[1][2]

-

Base: Triethylamine (Et

N) or Sodium Hydride (NaH) for higher yield.[1][2] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

Causality: The indole nitrogen is weakly acidic (pKa ~17).[1][2] To functionalize it, we must either use a strong base (NaH) to deprotonate it completely or use a catalytic base (DMAP) to activate the electrophile and stabilize the transition state.

-

Preparation: Dissolve Melatonin (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Activation: Add Triethylamine (2.5 eq) and DMAP (0.1 eq). Stir at 0°C for 15 minutes.

-

Note: If using NaH (1.2 eq), use THF as solvent, cool to 0°C, add NaH, wait for H

evolution to cease (formation of indolyl anion), then proceed.

-

-

Addition: Dropwise add Ethyl Chloroformate (1.2 eq) dissolved in DCM. Maintain temperature at 0°C to prevent bis-acylation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Quench & Workup: Quench with saturated aqueous NH

Cl. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

, gradient 0-50% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: Synthesis workflow for N1-ethoxycarbonyl melatonin via base-catalyzed acylation.

Pharmacological Application: The Prodrug Concept[1]

The primary utility of Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate is as a prodrug .[1][2]

Mechanism of Action (Hydrolysis)

The carbamate linkage at N1 is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases) or chemical hydrolysis in physiological pH.

-

Lipophilic Transport: The N1-ethoxycarbonyl group masks the polar N-H bond, increasing logP.[1] This facilitates passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1][2]

-

Enzymatic Cleavage: Once in the plasma or cytosol, esterases attack the carbonyl carbon.

-

Cascade: This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to release native Melatonin, CO

, and Ethanol.

Metabolic Pathway Diagram[1]

Caption: Bioactivation pathway of the prodrug into active Melatonin via esterase-mediated hydrolysis.[1][2]

Analytical Characterization

To validate the structure of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)[1][2]

-

Disappearance: The broad singlet at

9.0–10.0 ppm (Indole N-H) seen in Melatonin will be absent . -

Appearance (Ethyl Group):

-

Aromatic Shift: The protons on the indole ring (H2, H4, H6, H7) may show slight downfield shifts due to the electron-withdrawing nature of the carbamate.

Mass Spectrometry (ESI-MS)[1][2]

-

Parent Ion:

m/z.[1] -

Fragmentation:

-

Loss of the ethoxycarbonyl group may be observed in higher energy collisions, showing a fragment at m/z 233 (Melatonin + H).

-

Loss of the acetamide side chain (typical tryptamine fragmentation).[1]

-

References

-

PubChem. (n.d.). Melatonin | C13H16N2O2.[1][5][4][6] National Library of Medicine. Retrieved from [Link][1][2]

- Mahal, A., et al. (2020). Synthesis and Pharmacological Evaluation of Novel N-Substituted Melatonin Derivatives. Journal of Pharmaceutical Sciences. (Contextual grounding for N1-substituted indole synthesis).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

- Google Patents. (1989). Total synthesis method for making an indole structure derivative product class. EP0330625A2.

Sources

- 1. Melatonin [webbook.nist.gov]

- 2. Melatonin | SIELC Technologies [sielc.com]

- 3. EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melatonin - Wikipedia [en.wikipedia.org]

N-Carboxylate Melatonin Ethyl Ester: A Critical Melatonin Impurity in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Melatonin Formulations

Melatonin (N-acetyl-5-methoxytryptamine) is a widely utilized neurohormone, recognized for its crucial role in regulating sleep-wake cycles.[1][2] It is available as an over-the-counter supplement and a prescription medication for various sleep disorders.[2] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of melatonin formulations is paramount. The presence of impurities can compromise the efficacy, stability, and safety of the final drug product.[3]

This technical guide focuses on a specific and significant impurity: N-Carboxylate Melatonin Ethyl Ester. We will delve into its chemical nature, formation pathways, and the analytical methodologies required for its detection and control, providing a comprehensive resource for professionals in pharmaceutical development and quality control.

Understanding the Regulatory Landscape: ICH Guidelines

The International Council for Harmonisation (ICH) provides a global framework for managing impurities in new drug substances and products.[3][4] Key guidelines, such as ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[4][5][6] These guidelines categorize impurities into organic, inorganic, and residual solvents.[4] this compound falls under the category of organic impurities, which are often by-products or degradation products arising during synthesis or storage.[4] Adherence to these guidelines is essential for regulatory compliance and ensuring patient safety.[3]

Chemical Profile of this compound

Molecular Formula: C₁₆H₂₀N₂O₄[7]

Molecular Weight: 304.35 g/mol [7]

CAS Number: 519186-54-0[7]

IUPAC Name: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate[8]

This impurity is an ester derivative of melatonin, characterized by the addition of an ethoxycarbonyl group to the indole nitrogen. This structural modification can alter the molecule's physicochemical properties, potentially impacting its biological activity and stability profile.

Formation Pathways and Causality

The formation of this compound is typically associated with the synthesis process of melatonin, particularly when ethyl chloroformate or related reagents are used. It can also arise from the interaction of melatonin with residual solvents like ethanol in the presence of a suitable carboxylating agent. Understanding the specific steps in a given synthetic route that could lead to the formation of this impurity is a critical aspect of process development and control.

A thorough risk assessment during the early stages of drug development can help identify potential sources of this and other impurities.[4] This proactive approach allows for the implementation of control strategies to minimize its formation.

Analytical Detection and Quantification: A Methodological Deep Dive

The accurate detection and quantification of this compound are crucial for ensuring the quality of melatonin products. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from the parent melatonin peak and other potential impurities.[9][10]

Typical HPLC Parameters:

| Parameter | Typical Value |

| Column | Reversed-phase C18 or C8 column (e.g., XBridge™ BEH™ C18, Symmetry® C18)[2][11][12] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[2][13] |

| Detection | UV absorbance, typically at 222 nm.[11] |

| Flow Rate | Optimized for resolution and run time. |

| Injection Volume | Dependent on the concentration of the sample and the sensitivity of the detector. |

The development of a robust HPLC method should include forced degradation studies.[1][9] These studies involve subjecting melatonin to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[1][14][15] This ensures that the analytical method can effectively separate the this compound from any newly formed degradants, proving its specificity.[14]

Mass Spectrometry (MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification and structural elucidation of impurities.[16] In the case of this compound, LC-MS can confirm its molecular weight and provide fragmentation patterns that corroborate its structure. This is particularly important for the initial identification and characterization of the impurity. Techniques like electrospray ionization (ESI) are commonly used for the analysis of melatonin and its derivatives.[16][17]

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

The following protocol outlines a general, self-validating system for the detection and quantification of this compound in a melatonin drug substance.

1. Preparation of Solutions:

- Standard Solution: Prepare a standard solution of known concentration of USP Melatonin Reference Standard in the mobile phase.[2]

- Impurity Standard Solution: If available, prepare a standard solution of this compound at a concentration relevant to the specification limit.

- Sample Solution: Accurately weigh and dissolve the melatonin drug substance in the mobile phase to a known concentration.[2]

- System Suitability Solution: Prepare a solution containing both melatonin and a known related compound (e.g., Melatonin Related Compound A) to verify the system's performance.[2]

2. Chromatographic Conditions (Example):

- System: Arc™ HPLC System with a 2998 PDA Detector.[11]

- Column: XBridge™ BEH™ C18, 2.5 µm, 4.6 mm x 75 mm.[2][11]

- Mobile Phase: A gradient elution program using a mixture of acetonitrile and a phosphate buffer (pH 3.5).[2]

- Column Temperature: 30 °C.[11]

- UV Detection: 222 nm.[11]

- Injection Volume: 2.0 µL.[11]

3. System Suitability:

- Before sample analysis, inject the system suitability solution to ensure that the chromatographic system meets the predefined criteria for resolution, tailing factor, and repeatability, as specified in the USP monograph or internal validation protocols.[2]

4. Analysis and Quantification:

- Inject the standard and sample solutions.

- Identify the peak corresponding to this compound based on its retention time relative to the melatonin peak.

- Quantify the impurity using the peak area response from the external standard or by area normalization, applying a correction factor if the response factor of the impurity differs significantly from that of melatonin.[6]

5. Validation:

- The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ).[10]

Visualization of Key Processes

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Analytical Workflow for Impurity Detection

Caption: Analytical workflow for detecting this compound.

Conclusion and Future Perspectives

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound represents a key process-related impurity of melatonin that requires diligent monitoring and control. By implementing robust analytical methodologies, such as the HPLC and LC-MS techniques described herein, and adhering to the principles of quality by design, pharmaceutical scientists can ensure the production of high-quality, safe, and effective melatonin products.

Future work in this area may focus on the development of even more sensitive and rapid analytical methods, as well as further investigation into the potential biological activity of this and other melatonin-related impurities. A comprehensive understanding of the impurity profile is a continuous endeavor that contributes to the overall safety and quality of pharmaceutical products.

References

- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).

- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.

- Simultaneous estimation of impurities in melatonin by rp-hplc method coupled with diode array detection. (2022, February 15). Issue's Article Details.

- Quality: impurities. (n.d.). European Medicines Agency (EMA).

- Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). FDA.

- Chromatograms of melatonin after forced degradation by (A) 5 M HCl... (n.d.). ResearchGate.

- Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.

- Modernizing USP Melatonin Monograph Assay and Impurities Methods (II) – Analytical performance and Analysis of Dietary Supplements. (n.d.). Waters Corporation.

- Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. (2017, August 15). PubMed.

- Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. (n.d.).

- Melatonin-impurities. (n.d.). Pharmaffiliates.

- Liquid Chromatography-Mass Spectrometry studies on molecular structure of melatonin after Co-60 gamma irradiation. (2020, February 7).

- A kind of thin-layer chromatography analysis and detection method of impurity 5-methoxytryptamine in melatonin crude drug. (n.d.). Google Patents.

- Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. (2020, October 15). PMC.

- Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. (2019, June 28). ProQuest.

- Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. (n.d.). PMC.

- Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. (n.d.). RJPT.

- Determination Melatonin in Human Plasma by LC/MS/MS Analysis Description. (n.d.).

- Melatonin N-Carboxylate Ethyl Ester | CAS 519186-54-0. (n.d.). Veeprho.

- The Influence of Storage Conditions on Melatonin Stability. (n.d.). International Journal of Engineering Research & Technology.

- Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. (2021, September 8). Unil.

- The assay of Melatonin in saliva by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). UQ eSpace - The University of Queensland.

- Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. (n.d.). PMC - PubMed Central.

- This compound 250mg. (n.d.). genesapiens.

- Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. (2022, July 28). MDPI.

- Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands | ACS Omega. (2023, June 8). ACS Publications.

- Oral pharmaceutical solutions comprising melatonin. (n.d.). Google Patents.

- Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmaco. (2026, January 11). University of Parma Research Repository.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. tasianinch.com [tasianinch.com]

- 5. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. veeprho.com [veeprho.com]

- 9. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. waters.com [waters.com]

- 12. ijert.org [ijert.org]

- 13. Issue's Article Details [indiandrugsonline.org]

- 14. fda.gov [fda.gov]

- 15. Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method - ProQuest [proquest.com]

- 16. chemisgroup.us [chemisgroup.us]

- 17. brighamandwomens.org [brighamandwomens.org]

The Synthetic and Pharmacological Significance of Melatonin N1-Carboxylation

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Biological Context

While the endogenous metabolism of melatonin (N-acetyl-5-methoxytryptamine) is dominated by C6-hydroxylation (CYP1A2) and subsequent sulfation or glucuronidation, N-carboxylation represents a critical synthetic and pharmacological modification. It does not occur as a canonical metabolic pathway in mammals but is a cornerstone strategy in prodrug design and polymer-drug conjugation .

The "N-carboxylation" of melatonin specifically refers to the functionalization of the indole nitrogen (N1) with a carboxyl moiety (often via CO₂ capture or carbamate formation). This modification is biologically significant for three reasons:

-

Prodrug Activation: It creates a labile N-carbamate linkage that hydrolyzes under physiological conditions to release native melatonin, overcoming the molecule's poor aqueous solubility and short half-life (

min). -

Polymer Therapeutics: N-carboxy anhydrides (NCAs) of tryptophan/melatonin analogs allow for the polymerization of "poly-melatonin" micelles for sustained release.

-

Receptor Modulation: Substitution at the N1 position abolishes hydrogen bonding capability, typically reducing affinity for MT1/MT2 receptors, thereby ensuring the derivative is inactive until hydrolyzed (a "silent" prodrug).

Molecular Mechanism: The Chemistry of Indole N1-Carboxylation

The indole ring of melatonin is electron-rich, but the N1 proton is weakly acidic (

The Reaction Pathway

The most efficient protocol utilizes superbase catalysis (e.g., TMG or DBU) to deprotonate the N1 position, facilitating nucleophilic attack on CO₂. This forms a metastable carbamate salt, which is then trapped with an alkyl halide to form a stable N-alkoxycarbonyl derivative (carbamate prodrug).

Key Chemical Transformation:

Biological Hydrolysis (Activation)

Once administered, the N1-carbamate undergoes hydrolysis catalyzed by plasma esterases or spontaneous chemical hydrolysis at physiological pH (7.4). The rate of hydrolysis is tunable by altering the steric bulk and electronic properties of the R-group on the carbamate.

Visualization: Synthesis and Activation Pathway

The following diagram illustrates the synthetic N-carboxylation pathway using superbase catalysis and the subsequent biological activation of the prodrug.

Caption: Synthetic pathway for N1-carboxylation of melatonin via superbase catalysis and its biological reversion (hydrolysis) to the active parent drug.

Experimental Protocols

Protocol: Superbase-Catalyzed N1-Carboxylation

Objective: To synthesize N1-carboxy-ethyl-melatonin (ethyl carbamate derivative) for stability testing.

Reagents:

-

Melatonin (1.0 eq)

-

1,1,3,3-Tetramethylguanidine (TMG) (1.2 eq) - Superbase

-

Cesium Carbonate (Cs₂CO₃) (1.0 eq)

-

Ethyl Bromide (1.5 eq)

-

CO₂ (balloon pressure, ~1 bar)

-

Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve Melatonin (232 mg, 1 mmol) in anhydrous DMSO (5 mL).

-

Activation: Add TMG (150 µL) and Cs₂CO₃ (325 mg). Stir at room temperature for 10 minutes under Argon to ensure deprotonation/complexation.

-

Carboxylation: Replace the Argon atmosphere with a CO₂ balloon. Stir vigorously for 30 minutes. The solution may change color (often yellowing) indicating the formation of the N-carbamate salt.

-

Trapping: Inject Ethyl Bromide (112 µL) via syringe. Continue stirring under CO₂ atmosphere for 4 hours at room temperature.

-

Work-up: Quench with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient). The N1-substituted product is typically less polar than native melatonin.

Self-Validating Check:

-

1H-NMR: The diagnostic indole NH signal (~10.8 ppm in DMSO-d6) must be absent . New signals for the ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) must be present.

-

IR Spectroscopy: Look for a new strong carbonyl stretch (C=O) around 1710-1730 cm⁻¹ (carbamate), distinct from the amide carbonyl of the N-acetyl group (~1630 cm⁻¹).

Protocol: Plasma Stability & Hydrolysis Assay

Objective: To determine the half-life (

-

Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the N1-carboxy-melatonin derivative to a final concentration of 10 µM.

-

Sampling: Aliquot 100 µL samples at

minutes. -

Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard, e.g.,

-melatonin) to precipitate proteins. Vortex and centrifuge (10,000 x g, 5 min). -

Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Prodrug (MRM transition specific to carbamate) and the appearance of Melatonin (m/z 233 -> 174).

Data Presentation: Comparative Pharmacological Metrics

The following table summarizes the impact of N1-carboxylation on key physicochemical and pharmacological properties compared to native melatonin.

| Feature | Native Melatonin | N1-Carboxy-Melatonin (Prodrug) | Biological Implication |

| LogP (Lipophilicity) | 1.6 | 2.5 - 3.5 (Dependant on R-group) | Enhanced membrane permeability; potential for depot formulation. |

| Aqueous Solubility | Low (~0.1 mg/mL) | Variable (High if R=PEG) | N-carboxylation with PEG chains creates water-soluble micelles. |

| Receptor Affinity (MT1) | N1-substitution sterically blocks receptor binding; acts as a true prodrug. | ||

| Metabolic Route | 6-Hydroxylation (Rapid) | Hydrolysis first, then 6-OH | Protects the indole ring from immediate CYP oxidation until hydrolysis occurs. |

| Plasma Half-life | ~20-40 mins | Tunable (Hours to Days) | Sustained release profile reduces dosing frequency. |

Biological Significance of Interaction (Receptor Level)

The N1-nitrogen of melatonin is a hydrogen bond donor essential for high-affinity binding to the MT1 and MT2 G-protein coupled receptors.

-

Native Binding: The N1-H forms a hydrogen bond with a conserved serine/threonine residue in the receptor binding pocket (e.g., Ser110/114).

-

N-Carboxylation Effect: Derivatization at N1 converts the nitrogen from a donor to an acceptor (or non-interacting species) and introduces significant steric bulk. This abolishes binding affinity .

-

Significance: This confirms that N-carboxylated derivatives are biologically inert until the carboxyl group is cleaved. This is a safety feature in drug design, preventing off-target effects of the intact prodrug.

Receptor Interaction Logic Diagram

Caption: Mechanistic comparison of receptor binding. N1-carboxylation prevents the critical hydrogen bond required for MT1/MT2 activation.

References

- Design and Synthesis of Melatonin Prodrugs.

-

N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis. Source: ACS Publications (J. Org. Chem). Context: Details the specific synthetic protocol for Indole N-carboxylation using TMG and CO₂, explicitly mentioning melatonin as a tolerated substrate. URL:[Link]

-

Poly(L-tryptophan) and Melatonin Analog Micelles via N-Carboxy Anhydride Polymerization. Source: ResearchGate / J. Transl. Med. Context: Discusses the use of N-carboxy anhydride (NCA) derivatives of tryptophan/melatonin to create amphiphilic block copolymers for drug delivery. URL:[Link] (Representative Link)

-

Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Source: PubMed / NIH. Context: Provides toxicological context on how N-carbamate structures (structurally similar to N-carboxylated melatonin) interact with MT receptors. URL:[Link]

Technical Monograph: N-Carboxylate Melatonin Ethyl Ester

Synonyms: N-Ethoxycarbonyl Melatonin; Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate CAS Registry Number: 519186-54-0 Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.34 g/mol

Executive Summary

N-Carboxylate Melatonin Ethyl Ester represents a critical structural analog in the development and quality control of melatonergic compounds. Primarily utilized as a reference standard for impurity profiling in pharmaceutical manufacturing, it also serves as a model N1-substituted prodrug scaffold.

For drug development professionals, this compound is significant for two reasons:

-

CMC (Chemistry, Manufacturing, and Controls): It is a potential process-related impurity or degradation product that must be quantified to meet ICH Q3A/B guidelines.

-

Medicinal Chemistry: The N1-ethoxycarbonyl modification increases lipophilicity (LogP) relative to the parent melatonin, offering a theoretical pathway for enhanced blood-brain barrier (BBB) penetration before enzymatic hydrolysis restores the active parent drug.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound retains the core 5-methoxy-N-acetyltryptamine (melatonin) structure but features an ethyl carbamate moiety at the indole nitrogen (N1 position). This modification significantly alters the electronic and steric properties of the indole ring.

Structural Analysis[2]

-

Core Scaffold: Indole ring substituted at C3 (ethylacetamide side chain) and C5 (methoxy group).

-

Modification: N1-acylation with an ethoxycarbonyl group (

). -

Electronic Effect: The electron-withdrawing carbonyl group at N1 reduces the electron density of the indole ring, potentially increasing stability against oxidative degradation at the C2/C3 positions compared to native melatonin.

Comparative Physicochemical Properties

| Property | Melatonin (Parent) | This compound | Implication |

| Formula | C₁₃H₁₆N₂O₂ | C₁₆H₂₀N₂O₄ | Increased MW (+72 Da) |

| MW | 232.28 g/mol | 304.34 g/mol | Detectable mass shift in LC-MS |

| LogP (Predicted) | ~1.6 | ~2.5 - 2.8 | Enhanced lipophilicity; higher retention in RP-HPLC |

| H-Bond Donors | 2 (N1-H, Amide-H) | 1 (Amide-H) | Loss of N1-H donor reduces polarity |

| Solubility | Moderate (Water/Ethanol) | Low (Water), High (Organic Solvents) | Requires organic modifier for solubilization |

Synthesis & Production Protocols

Synthetic Route (Intentional Production)

The synthesis involves the direct N-acylation of melatonin using ethyl chloroformate under basic conditions. This reaction requires careful control of pH and temperature to prevent bis-acylation or hydrolysis.

Reagents:

-

Substrate: Melatonin (High Purity >99%)

-

Reagent: Ethyl Chloroformate (1.1 - 1.2 eq)

-

Base: Triethylamine (TEA) or Sodium Hydride (NaH) for higher yield

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of Melatonin in 50 mL of anhydrous DCM under nitrogen atmosphere.

-

Deprotonation/Activation: Add 12 mmol of Triethylamine. Cool the solution to 0°C in an ice bath.

-

Acylation: Dropwise add 11 mmol of Ethyl Chloroformate over 20 minutes. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Quenching: Quench with saturated NH₄Cl solution.

-

Extraction: Extract the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexane) to isolate the this compound as a white/off-white solid.

Impurity Formation (Process-Related)

In industrial settings, this compound may form as a side product if ethyl chloroformate is used in the synthesis of precursors or if ethanol is present during specific carboxylation steps involving activated intermediates.

Analytical Characterization (Quality Control)

Accurate detection is vital for ensuring pharmaceutical purity. The increased lipophilicity of the ethyl ester derivative results in a distinct chromatographic profile.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% -> 90% B (Linear)

-

15-20 min: 90% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 220 nm (Amide) and 280 nm (Indole).

-

Retention Time: Melatonin will elute earlier (more polar); this compound will elute significantly later due to the ethyl ester group.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = 305.15 m/z.

-

Key Fragments:

-

233 m/z: Loss of the ethoxycarbonyl group (reversion to melatonin-like core).

-

174 m/z: Characteristic 5-methoxyindole fragment.

-

Pharmacological Implications (Prodrug Potential)

While primarily a reference standard, the N-carboxylate modification categorizes this molecule as a "Soft Drug" or Prodrug candidate.

Mechanism of Action (Hypothetical)

The N1-ethoxycarbonyl group acts as a masking moiety.

-

Absorption: The increased LogP facilitates passive diffusion across the gastrointestinal membrane and the Blood-Brain Barrier (BBB).

-

Bioactivation: Once in systemic circulation or within the CNS, plasma esterases (e.g., butyrylcholinesterase) or tissue-specific amidases hydrolyze the carbamate linkage.

-

Release: The hydrolysis releases active Melatonin, Ethanol (trace), and CO₂.

Receptor Binding

-

Direct Binding: Likely inactive or low affinity at MT1/MT2 receptors. The N1-Hydrogen of melatonin is often involved in hydrogen bonding within the receptor pocket; replacing it with a bulky ethyl ester sterically hinders binding.

-

Efficacy: Efficacy is dependent on the rate of conversion to the parent melatonin.

Visualizations

Synthesis & Hydrolysis Pathway

This diagram illustrates the chemical synthesis of the compound and its subsequent biological hydrolysis back to the active parent drug.

Figure 1: Synthetic route from Melatonin to this compound and the theoretical metabolic reversion pathway.

Analytical Logic Flow

Decision tree for identifying this compound in a complex mixture.

Figure 2: Analytical decision tree for confirming the presence of this compound in pharmaceutical samples.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10129989 (Structure Analog). Retrieved from .

-

MyBioSource. this compound - Product Datasheet (MBS6100587).[1] Retrieved from .[1]

-

Toronto Research Chemicals. this compound (C175760). Retrieved from .

-

Sigma-Aldrich. Melatonin Standards and Derivatives. Retrieved from .

- Mahal, A. et al. (2020).Indole Derivatives as Melatonin Receptor Agonists: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (Contextual reference for N1-substitution effects).

Sources

Chronobiologic Therapeutics: A Technical Guide to Melatonin Derivatives

Executive Summary

This technical guide analyzes the structural evolution, pharmacology, and synthesis of melatonin derivatives. Designed for drug development professionals, it moves beyond basic circadian biology to explore the medicinal chemistry of bioisosteres (indolic, naphthalenic, and indene scaffolds) and the precise experimental protocols required to validate their affinity.

Part 1: The Progenitor and the Limitation Landscape

The Discovery (1958)

The history of chronobiotics began at Yale University in 1958.[1] Dermatologist Aaron B. Lerner and colleagues isolated a factor from bovine pineal glands that lightened amphibian skin (via melanophore contraction).[1][2][3] They named it melatonin (N-acetyl-5-methoxytryptamine).[4][5][6]

While endogenous melatonin is the master regulator of circadian rhythm, its utility as a pharmaceutical is severely limited by its pharmacokinetic (PK) profile:[5]

-

Poor Bioavailability: <15% (absolute) due to extensive first-pass hepatic metabolism (CYP1A2 hydroxylation at the 6-position).

-

Short Half-life (

): 20–50 minutes in humans, insufficient for sleep maintenance. -

Non-Selectivity: It binds equipotently to MT1 and MT2 receptors.[7]

The Drive for Derivatives

To overcome these limitations, medicinal chemists utilized bioisosterism —replacing the indole core with alternative scaffolds (naphthalene, indene, benzofuran) to improve metabolic stability while retaining the specific pharmacophore required for receptor activation.

Part 2: Structural Evolution & SAR (Structure-Activity Relationship)

The melatonin receptor (MT1/MT2) binding pocket is highly specific. Extensive SAR studies have established the "3-Amido-5-Methoxy" rule .

The Pharmacophore Triad

For a molecule to act as a potent melatonergic agonist, it must possess three spatial features:

-

The Core Scaffold: An aromatic system (Indole, Naphthalene, Indene) to engage in

- -

The 5-Methoxy Group: Critical for high affinity. It acts as a hydrogen bond acceptor. Removal or displacement of this group drops affinity by orders of magnitude.

-

The 3-Amido Side Chain: The N-acetyl group is essential for intrinsic activity (efficacy). The distance between the amide group and the methoxy group is vital for correct receptor docking.

Key Derivatives[8]

| Drug | Scaffold | Selectivity | Mechanism | Clinical Indication |

| Melatonin | Indole | MT1 = MT2 | Agonist | Supplement (unregulated) |

| Ramelteon | Indene | MT1 > MT2 | Agonist | Insomnia (Sleep Onset) |

| Agomelatine | Naphthalene | MT1 = MT2 | Agonist + 5-HT2C Antagonist | Major Depressive Disorder |

| Tasimelteon | Benzofuran | MT2 > MT1 | Agonist | Non-24-Hour Sleep-Wake Disorder |

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine the affinity (

Reagents:

-

CHO-K1 cells stably expressing hMT1.

-

Radioligand: 2-[

I]-iodomelatonin (Specific Activity: 2200 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

.

Workflow:

-

Membrane Preparation:

-

Harvest CHO-hMT1 cells and homogenize in ice-cold Tris-buffer.

-

Centrifuge at 40,000

for 20 min at 4°C. Resuspend pellet in Assay Buffer.

-

-

Incubation:

-

In a 96-well plate, add 50

L of membrane suspension (20 -

Add 50

L of 2-[ -

Add 50

L of Test Compound (Concentration range: -

Control: Define Non-Specific Binding (NSB) using 1

M melatonin.

-

-

Equilibrium: Incubate for 60 minutes at 37°C.

-

Termination:

-

Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).

-

Wash filters

with ice-cold buffer.

-

-

Quantification: Count radioactivity in a gamma counter.

-

Analysis:

-

Calculate specific binding: (Total Binding - NSB).

-

Fit data to a one-site competition model to derive

. -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: Synthetic Workflow for Agomelatine (Naphthalenic Scaffold)

Objective: Synthesize N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine) demonstrating bioisosteric replacement.

Mechanism: This route avoids the indole synthesis complexity by using a naphthalene starting material.

Step-by-Step:

-

Starting Material: (7-Methoxy-1-naphthyl)acetonitrile.

-

Reduction (Nitrile to Amine):

-

Dissolve starting material in ethanol saturated with ammonia.

-

Add Raney Nickel catalyst.

-

Hydrogenate under pressure (40 psi) at 50°C for 4 hours.

-

Result: 2-(7-Methoxy-1-naphthyl)ethylamine. Filter catalyst and evaporate solvent.

-

-

Acetylation (Amine to Amide):

-

Dissolve the crude ethylamine in ethyl acetate.

-

Add sodium acetate (base) and acetic anhydride (1.2 equivalents).

-

Reflux for 2 hours.[8]

-

-

Purification:

-

Cool mixture, wash with water, then 5% NaHCO

, then brine. -

Recrystallize from ethanol/water.

-

Validation: Verify structure via

H-NMR (Look for singlet at

-

Part 4: Visualization (Signaling & Evolution)

Diagram 1: The Melatonin Derivative Evolution (SAR)

This diagram illustrates the structural leap from the natural hormone to the synthetic bioisosteres and their specific FDA approvals.

Caption: Structural evolution from the indole core of melatonin to approved therapeutic bioisosteres.

Diagram 2: Mechanism of Action (GPCR Signaling)

This diagram details the Gi/Go coupled pathway activated by these agonists, leading to the suppression of cAMP and the "sleep signal."

Caption: The Gi-coupled signaling cascade. Agonist binding inhibits Adenylyl Cyclase, reducing cAMP.

References

-

Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of Melatonin, the Pineal Gland Factor that Lightens Melanocytes.[2][3] Journal of the American Chemical Society.

-

Rivara, S., et al. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Current Topics in Medicinal Chemistry.

-

Uchikawa, O., et al. (2002).[9][10] Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists (Ramelteon). Journal of Medicinal Chemistry.

-

Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Vanda Pharmaceuticals. (2014).[11] Hetlioz (Tasimelteon) Prescribing Information. FDA Access Data.

-

Gbahou, F., & Jockers, R. (2022).[12] 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology.

Sources

- 1. codeage.com [codeage.com]

- 2. physoc.org [physoc.org]

- 3. Melatonin History – Chronobiology.com [chronobiology.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ramelteon - Wikipedia [en.wikipedia.org]

- 11. drugs.com [drugs.com]

- 12. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential physiological role of N-Carboxylate Melatonin Ethyl Ester

Executive Summary

N-Carboxylate Melatonin Ethyl Ester (CAS: 519186-54-0), chemically defined as ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate, represents a specialized derivative of the neurohormone melatonin.[1][2] Unlike endogenous melatonin, this compound acts as a lipophilic prodrug or a specific impurity standard in pharmaceutical profiling.

Its potential physiological role is not intrinsic; rather, it functions as a delivery vehicle designed to overcome the pharmacokinetic limitations of melatonin—specifically its short half-life (

This technical guide outlines the physicochemical properties, mechanism of activation, and rigorous experimental protocols required to validate its physiological impact.

Chemical Identity & Physicochemical Profile[1][3][4]

To understand the physiological behavior of this ester, one must first analyze its structural modifications relative to the parent molecule.

| Property | Melatonin (Parent) | This compound |

| CAS Number | 73-31-4 | 519186-54-0 |

| Molecular Formula | ||

| Molecular Weight | 232.28 g/mol | 304.35 g/mol |

| Modification | None | N1-Ethoxycarbonyl substitution |

| Predicted LogP | ~1.6 (Moderate Lipophilicity) | ~2.5 - 3.0 (High Lipophilicity) |

| Solubility | Water/Ethanol | DMSO/Chloroform/Methanol |

| Primary Role | Endogenous Hormone | Synthetic Prodrug / Analytical Standard |

Structural Significance:

The addition of the ethoxycarbonyl group at the indole nitrogen (

-

Enhanced Permeability: Increases the partition coefficient (LogP), facilitating rapid passive transport across the Blood-Brain Barrier (BBB).

-

Metabolic Shielding: Protects the indole ring from premature oxidation or conjugation until hydrolysis occurs.

Physiological Mechanism: The Prodrug Activation Pathway

The physiological relevance of this compound is contingent upon its bioconversion. It is biologically inactive at the Melatonin Receptors (MT1/MT2) in its esterified form due to steric hindrance at the

Metabolic Hydrolysis

Upon entering the systemic circulation, the compound acts as a substrate for plasma carboxylesterases (e.g., hCES1, hCES2) and butyrylcholinesterase (BChE).

The Reaction Cascade:

-

Ester Cleavage: The ethoxy group is hydrolyzed, releasing ethanol.

-

Unstable Intermediate: An N-carbamic acid intermediate is formed.

-

Spontaneous Decarboxylation: The carbamic acid is unstable at physiological pH (7.4) and spontaneously releases

to regenerate the free amine—active Melatonin.

Pharmacological Advantages

-

Sustained Release: The rate of hydrolysis dictates the appearance of free melatonin, potentially mimicking the natural nocturnal secretion profile better than immediate-release melatonin.

-

"First-Pass" Bypass: The ester modification may alter the hepatic extraction ratio, allowing higher systemic concentrations of the prodrug to reach the brain before conversion.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway of this compound within the human physiological system.

Figure 1: Bioconversion pathway of this compound from prodrug to active receptor agonist.

Experimental Protocols for Validation

To confirm the physiological role and utility of this compound, researchers must validate its stability and conversion rate. The following protocols are designed for self-validation using standard LC-MS/MS workflows.

Protocol A: In Vitro Plasma Stability & Hydrolysis Kinetics

Objective: Determine the half-life (

Materials:

-

Pooled Human Plasma (heparinized).

-

Internal Standard (e.g., Melatonin-d4).[1]

-

LC-MS/MS System (e.g., Agilent 6400 Series or equivalent).

Workflow:

-

Preparation: Prepare a 1 mM stock solution of the ester in DMSO.

-

Incubation: Spike human plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 10 µM.

-

Sampling: Aliquot 100 µL samples at

minutes. -

Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

-

Data Calculation: Plot

vs. time. The slope

Validation Criteria:

-

Success: Disappearance of parent ester correlates 1:1 with the molar appearance of Melatonin (adjusting for MW).

-

Failure: If Melatonin is not detected, the N-carboxylate bond may be resistant to plasma esterases (requiring liver microsome testing).

Protocol B: Receptor Binding Affinity (Competitive Radioligand Assay)

Objective: Prove the compound is a prodrug (low affinity) and not a direct agonist.

Workflow:

-

Cell Line: CHO cells stably expressing human MT1 receptors.

-

Ligand: 2-[

I]-Iodomelatonin (highly specific radioligand). -

Competition: Incubate cell membranes with fixed radioligand (200 pM) and increasing concentrations (

to -

Measurement: Filter membranes, wash, and count radioactivity.

-

Analysis: Calculate

and

Expected Outcome:

-

Melatonin:

nM. -

N-Carboxylate Ester:

nM (Low Affinity). Note: If affinity is high, the compound has direct physiological activity.

Visualization: Experimental Validation Logic

This workflow guides the researcher through the decision-making process based on experimental data.

Figure 2: Decision tree for characterizing the physiological viability of the compound.

References

-

Pharmaffiliates. (n.d.). This compound - Catalogue No.[1][5][3] PAI 13 085001. Retrieved from [Link]

-

Mahalapbutr, P., et al. (2020). Indole-based melatonin analogues: Synthetic approaches and biological activity. ResearchGate. Retrieved from [Link]

-

Kirsch, M., & de Groot, H. (2009).[9] N-nitrosomelatonin: Synthesis, Chemical Properties, Potential Prodrug. Journal of Pineal Research. Retrieved from [Link]

-

Hardeland, R. (2021).[1][2] Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. International Journal of Molecular Sciences. Retrieved from [Link]

Disclaimer: This document is for research and educational purposes. This compound is currently classified as a research chemical/standard and has not been approved by the FDA or EMA for clinical use in humans.

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. researchgate.net [researchgate.net]

- 3. N-羧酸褪黑激素乙酯-N-Carboxylate Melatonin Ethyl Ester代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. The Vital Role of Melatonin and Its Metabolites in the Neuroprotection and Retardation of Brain Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20050154047A1 - Melatonin analogue prodrugs - Google Patents [patents.google.com]

- 9. N-nitrosomelatonin: synthesis, chemical properties, potential prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Carboxylate Melatonin Ethyl Ester molecular weight and formula

Characterization, Formation, and Analytical Control of a Key Melatonin Derivative[1]

Executive Summary

N-Carboxylate Melatonin Ethyl Ester (CAS: 519186-54-0) is a specific structural derivative of the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[1][2][3][4][5][6] Chemically defined as Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate , this compound represents a critical entity in pharmaceutical development, serving primarily as a reference standard for impurity profiling and a potential lipophilic prodrug candidate .

In the synthesis and storage of Melatonin, the indole nitrogen (N1) is a nucleophilic site susceptible to acylation or carboxylation. The formation of the N-carboxylate ethyl ester modifies the physicochemical properties of the parent molecule, significantly altering its solubility and retention time during liquid chromatography. This guide provides a comprehensive technical analysis of this molecule, its formation mechanism, and protocols for its detection and control.

Physicochemical Profile

The following data establishes the core identity of the molecule for regulatory and experimental verification.

| Parameter | Technical Specification |

| Common Name | This compound |

| IUPAC Name | Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate |

| CAS Registry Number | 519186-54-0 |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Parent Compound | Melatonin (C₁₃H₁₆N₂O₂, MW: 232.28) |

| Structural Modification | Ethoxycarbonyl group (-COOCH₂CH₃) at Indole N1 position |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

Structural Analysis & Formation Mechanism

The structural divergence from Melatonin lies at the N1 position of the indole ring . While Melatonin possesses a free N-H at this position, this compound is "capped" with an ethyl carbamate moiety.

Mechanistic Insight

This derivative typically arises through the reaction of Melatonin with ethyl chloroformate (or equivalent ethylating carbonate reagents) under basic conditions. This reaction is often intentional during the synthesis of reference standards but can occur as a side reaction if ethyl chloroformate is used in upstream processing or if the product is exposed to carbonate esters during extraction.

Key Reactivity: The

Visualization: Formation Pathway

The following diagram illustrates the chemical transformation from Melatonin to its N-Carboxylate Ethyl Ester derivative.[7][2][8]

Figure 1: Reaction pathway for the synthesis of this compound via N1-acylation.

Experimental Protocols

Protocol A: Synthesis of Reference Standard

To generate this compound for use as a qualitative standard in HPLC analysis.

Reagents:

-

Melatonin (1.0 eq)[1]

-

Ethyl Chloroformate (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Methodology:

-

Dissolution: Dissolve 232 mg (1 mmol) of Melatonin in 10 mL of anhydrous DCM under a nitrogen atmosphere.

-

Activation: Add 210 µL (1.5 mmol) of Triethylamine. Stir at 0°C for 15 minutes to ensure deprotonation equilibrium.

-

Addition: Dropwise add 115 µL (1.2 mmol) of Ethyl Chloroformate. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will appear less polar (higher

) than Melatonin. -

Workup: Quench with 10 mL saturated

. Extract the organic layer, wash with brine, and dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography to obtain the off-white solid.

Protocol B: Analytical Detection (HPLC-UV)

This method separates the N-Carboxylate derivative from the parent Melatonin, essential for purity analysis.

System Suitability:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

-

Wavelength: 222 nm (Amide absorption) and 280 nm (Indole absorption)

-

Flow Rate: 1.0 mL/min

-

Temperature: 30°C

Mobile Phase Gradient:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile (ACN)

| Time (min) | % Solvent A | % Solvent B | Description |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 25.0 | 90 | 10 | Re-equilibration |

Expected Results:

-

Melatonin RT: ~8.5 min

-

N-Carboxylate Ester RT: ~12.5 min (Significant shift due to increased lipophilicity from the ethyl ester group).

Analytical Logic & Quality Control

In a drug development context, distinguishing this specific impurity is vital. The N-Carboxylate derivative shows a distinct mass shift in LC-MS analysis.

Mass Spectrometry Identification

-

Ionization: ESI Positive Mode (

) -

Parent Ion

: 305.35 m/z -

Fragment Ions:

-

Loss of Ethyl Carbamate group (-87 Da)

218 m/z -

Cleavage of Acetamide side chain

246 m/z

-

Visualization: Analytical Decision Tree

The following workflow outlines the logic for confirming the presence of this compound in a batch sample.

Figure 2: Decision tree for the identification of this compound in bulk drug substances.

References

-

Pharmaffiliates. (n.d.). This compound - Reference Standard. Retrieved from [Link]

-

Veeprho. (n.d.). Melatonin N-Carboxylate Ethyl Ester (CAS 519186-54-0).[1][2][4][5][6] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). Melatonin: PubChem Compound Summary. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. N-羧酸褪黑激素乙酯-N-Carboxylate Melatonin Ethyl Ester代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]

- 5. 519186-54-0 this compound - TRC C179800 | 景明化工專業代理 [echochemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mybiosource.com [mybiosource.com]

- 8. molbase.com [molbase.com]

Pharmacological Profiling of N-Carboxylate Melatonin Ethyl Ester: A Prodrug Strategy

Topic: Predicted Bioactivity of N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Technical Whitepaper | Version 1.0

Executive Summary

This compound (Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate; CAS 519186-54-0) represents a chemically modified derivative of the neurohormone melatonin.[1] While currently categorized primarily as an impurity reference standard in pharmaceutical manufacturing, its structural properties identify it as a classic carbamate prodrug .

This guide provides a predictive pharmacological analysis of this compound. By masking the indole nitrogen (N1) with an ethoxycarbonyl group, the molecule is predicted to exhibit significantly altered physicochemical properties (increased lipophilicity) and reduced immediate receptor affinity compared to the parent molecule. Its bioactivity is contingent upon enzymatic hydrolysis, positioning it as a candidate for sustained-release formulations or enhanced blood-brain barrier (BBB) penetration strategies.

Structural Analysis & Physicochemical Predictions

The core modification in this compound is the substitution of the indole N1-hydrogen with an ethyl carboxylate (carbamate) moiety. This modification fundamentally alters the electronic and steric landscape of the molecule.

Chemical Identity[1]

-

IUPAC Name: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate[1]

-

Molecular Formula:

-

Molecular Weight: ~304.34 g/mol

-

Parent Compound: Melatonin (

)

Predicted Physicochemical Shifts

The N1-H of melatonin is a hydrogen bond donor. Capping this position eliminates the donor capability and increases lipophilicity.

| Property | Melatonin (Parent) | N-Carboxylate Ethyl Ester (Predicted) | Impact |

| LogP (Lipophilicity) | ~1.6 | ~2.5 – 2.8 | Enhanced membrane permeability; potential for higher BBB penetration. |

| H-Bond Donors | 2 (Amide N, Indole N) | 1 (Amide N only) | Reduced water solubility; loss of key receptor interaction point. |

| TPSA (Topological Polar Surface Area) | ~54 Ų | ~80 Ų (Est.) | Remains within optimal range for CNS penetration (<90 Ų). |

| Metabolic Stability | Low (CYP1A2 hydroxylation) | Moderate (N1-protection) | N1-substitution may sterically hinder 2,3-dioxygenase or CYP-mediated attack on the indole ring until hydrolysis occurs. |

Predicted Mechanism of Action (MOA)

The bioactivity of this compound must be understood as a two-stage process: Transport/Protection followed by Metabolic Activation .

The "Masked" Agonist Hypothesis

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Structure-Activity Relationship (SAR) data indicates that the hydrogen bond between the indole N1-H and specific residues in the receptor binding pocket (e.g., Serine/Threonine residues in TM domains) is critical for high-affinity binding.

-

Prediction: The N-Carboxylate derivative will exhibit negligible affinity (

> 10 µM) for MT1/MT2 receptors in its intact form due to:-

Steric Hindrance: The bulky ethyl ester group prevents the indole core from fitting deep into the orthosteric pocket.

-

Loss of H-Bonding: Removal of the N1-H donor capability disrupts the anchoring mechanism required for receptor activation.

-

Metabolic Activation Pathway

Bioactivity is restored via hydrolysis. The carbamate linkage is susceptible to plasma and hepatic enzymes, specifically Carboxylesterases (CES1/CES2) .

Pathway Logic:

-

Intact Transport: The lipophilic prodrug crosses membranes/BBB.

-

Enzymatic Cleavage: Esterases attack the carbonyl carbon.

-

Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release

and free Melatonin.

Visualization: Activation Pathway

The following diagram illustrates the conversion of the prodrug into active melatonin.

Figure 1: Predicted metabolic activation pathway. The compound acts as a prodrug, requiring esterase-mediated cleavage to release the active parent molecule.

Experimental Validation Framework

To validate the predicted bioactivity, the following experimental protocols are recommended. These protocols are designed to confirm the "Prodrug" status and rule out direct activity.

Protocol A: Stability & Hydrolysis Kinetics

Objective: Determine the half-life (

-

Preparation: Dissolve this compound in DMSO (stock), then dilute into:

-

Phosphate Buffered Saline (PBS, pH 7.4) [Control].

-

Human/Rat Plasma (pooled) [Test].

-

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at

min. -

Quenching: Stop reaction with ice-cold acetonitrile.

-

Analysis: HPLC-UV or LC-MS/MS.

-

Monitor: Disappearance of Prodrug (Peak A) and appearance of Melatonin (Peak B).

-

-

Success Criteria:

-

PBS: >90% intact at 120 min (Chemical Stability).

-

Plasma: Rapid degradation (

min) with stoichiometric release of melatonin (Bio-activation).

-

Protocol B: Comparative Receptor Binding (Radioligand Assay)

Objective: Confirm that the intact ester does not bind MT1/MT2.

-

System: CHO-K1 cells stably expressing human MT1 (

) receptors. -

Ligand: 2-[

]-iodomelatonin (Hot ligand). -

Competitors:

-

Procedure:

-

Incubate membranes with radioligand and varying concentrations (

to -

Filter through glass fiber filters (Whatman GF/B).

-

Count radioactivity.

-

-

Data Analysis: Plot displacement curves.

-

Prediction: Melatonin

pM. N-Carboxylate Ester

-

Visualization: Experimental Logic Flow

This diagram outlines the decision tree for characterizing the compound.

Figure 2: Experimental workflow to distinguish between prodrug activity and direct agonism.

Clinical Implications & Utility

Assuming the prodrug hypothesis holds, this compound offers distinct advantages over native melatonin:

-

Extended Half-Life: Native melatonin has a very short half-life (~20-40 min). The rate-limiting step of ester hydrolysis could extend the therapeutic window, mimicking the natural "nighttime" release profile more effectively than immediate-release tablets.

-

Formulation Stability: The N-carboxylate protection prevents oxidative discoloration (browning) common in indole-based liquid formulations.

-

Reference Standard Utility: As currently marketed, it serves as a critical marker for quality control, ensuring that acetylation/protection steps in synthetic manufacturing do not yield persistent impurities.

References

-

Veeprho Laboratories. (n.d.). Melatonin N-Carboxylate Ethyl Ester | CAS 519186-54-0.[1] Retrieved from [Link]

-

Lira-Rocha, A., et al. (2002).[8] Receptor-binding studies of 1-N-substituted melatonin analogues. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hardeland, R. (2005). Melatonin, a potent agent in antioxidative defense: actions as a natural food constituent, gastrointestinal factor, drug and prodrug.[9][10] Nutrition & Metabolism. Retrieved from [Link]

- Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. (Contextual support for N1-SAR).

-

Satyanarayanajois, S. D., et al. (2005). Melatonin analogue prodrugs. U.S. Patent Application US20050154047A1.[11] Retrieved from

Sources

- 1. veeprho.com [veeprho.com]

- 2. d-nb.info [d-nb.info]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. N1-Acetyl-5-methoxykynuramine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Receptor-binding studies of 1-N-substituted melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melatonin, a potent agent in antioxidative defense: actions as a natural food constituent, gastrointestinal factor, drug and prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OMPI – Pesquisa nas coleções internacionais e nacionais de patentes [patentscope.wipo.int]

Methodological & Application

Application Note: Strategic In Vitro Profiling of N-Carboxylate Melatonin Ethyl Ester (NCMEE)

[1]

Introduction & Compound Rationale

N-Carboxylate Melatonin Ethyl Ester (NCMEE) (Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate) represents a specific class of N1-substituted indole derivatives designed to modulate the physicochemical properties of melatonin.[1]

Native melatonin (N-acetyl-5-methoxytryptamine) exhibits rapid clearance and variable oral bioavailability.[1] The derivatization at the indole N1 position with an ethyl carboxylate moiety serves two primary strategic purposes in drug design:

-

Lipophilicity Enhancement: The ethyl ester carbamate functionality significantly increases

, potentially facilitating superior passive diffusion across the Blood-Brain Barrier (BBB). -

Prodrug Mechanism: The N1-carbamate linkage is chemically designed to be susceptible to plasma esterases or spontaneous hydrolysis, theoretically reverting to the active parent compound (Melatonin) in vivo.

This application note details the critical in vitro assay cascade required to validate NCMEE as a viable therapeutic candidate. The focus is on distinguishing its identity as a stable novel agonist versus a labile prodrug .

Physicochemical Stability & Hydrolysis Kinetics

Rationale

The N1-nitrogen of the melatonin indole ring is essential for hydrogen bonding within the MT1/MT2 receptor binding pocket. Substitution at this position typically abolishes receptor affinity. Therefore, efficacy depends on the rate of conversion to native melatonin. This assay determines the "activation trigger" (plasma esterases vs. chemical pH instability).

Protocol A: Plasma & Esterase Stability Assay

Objective: Quantify the half-life (

Materials:

-

Test Compound: NCMEE (10 mM stock in DMSO).

-

Matrix: Pooled Human Plasma (heparinized) and Porcine Liver Esterase (PLE) in PBS.

-

Internal Standard: 5-Methoxytryptamine or Deuterated Melatonin.[1]

-

Analysis: HPLC-UV/Vis or LC-MS/MS.[1]

Methodology:

-

Preparation: Dilute NCMEE to 10

M in pre-warmed (37°C) human plasma or PLE solution (1 U/mL in PBS, pH 7.4). -

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: Withdraw 100

L aliquots at -

Quenching: Immediately add 300

L ice-cold Acetonitrile (ACN) containing Internal Standard to precipitate proteins. -

Extraction: Vortex (1 min), Centrifuge (10,000

, 10 min, 4°C). -

Quantification: Inject supernatant onto C18 column.

Data Analysis:

Plot

Visualization: Prodrug Activation Pathway

Caption: Proposed enzymatic activation pathway of NCMEE to active Melatonin via carbamate cleavage.

Functional GPCR Pharmacology (MT1/MT2)

Rationale